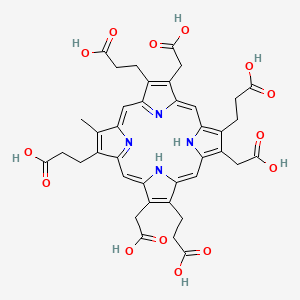
Heptacarbonyl porphyrin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacarbonyl porphyrin I is a unique and complex compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and significant roles in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis . This compound, in particular, is characterized by the presence of seven carbonyl groups attached to the porphyrin core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of heptacarbonyl porphyrin I typically involves the condensation of pyrrole and aldehyde derivatives under controlled conditions. One common method is the Adler-Longo synthesis, which involves heating an equimolar mixture of pyrrole and an aldehyde in the presence of a strong acid catalyst . Another approach is the Lindsey method, which uses milder conditions with a chlorinated solvent and a Lewis acid catalyst . Recent advancements include microwave-assisted synthesis and the use of ionic liquids, which offer higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous-flow reactors has also been explored to enhance scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Heptacarbonyl porphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl groups and the conjugated porphyrin ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often under acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and reduced porphyrin derivatives .
Applications De Recherche Scientifique
Heptacarbonyl porphyrin I has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of heptacarbonyl porphyrin I involves its ability to interact with molecular targets through its carbonyl groups and the porphyrin ring system. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic and necrotic pathways, leading to targeted cell destruction .
Comparaison Avec Des Composés Similaires
Heptacarbonyl porphyrin I can be compared with other porphyrin derivatives, such as:
Tetraphenylporphyrin: Known for its use in catalysis and photodynamic therapy.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A key pigment in photosynthesis with a similar macrocyclic structure.
The uniqueness of this compound lies in its seven carbonyl groups, which impart distinct reactivity and photophysical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65406-45-3 |
|---|---|
Formule moléculaire |
C39H38N4O14 |
Poids moléculaire |
786.7 g/mol |
Nom IUPAC |
3-[7,12,17-tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-30-23(11-38(54)55)20(4-8-35(48)49)28(42-30)16-32-24(12-39(56)57)21(5-9-36(50)51)29(43-32)15-31-22(10-37(52)53)19(3-7-34(46)47)27(41-31)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
Clé InChI |
NIGVICSDLYHPTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
SMILES canonique |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















